molecular formula C15H18F3N3O3S B1227232 2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid

2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid

Cat. No. B1227232
M. Wt: 377.4 g/mol
InChI Key: SUQZYBOGKWUFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid is a tertiary amino compound and a dialkylarylamine.

Scientific Research Applications

Molecular Properties and Synthesis Techniques

  • Density Functional Theory (DFT) and Quantum Chemical Calculations : These studies focus on the electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities of related compounds (Bouklah et al., 2012).
  • Synthesis of Trifluoromethyl Heterocycles : Describes the use of related compounds as intermediates for synthesizing a range of trifluoromethyl heterocycles (Honey et al., 2012).

Biological Activities and Applications

  • Antimicrobial and Antifungal Properties : Some derivatives of related compounds have shown significant antimicrobial and antifungal activities, making them potential candidates for drug development (Doležel et al., 2009).
  • Corrosion Inhibition : Related pyrrolidine derivatives have been tested as corrosion inhibitors for steel in sulfuric acid, demonstrating significant efficiency (Bouklah et al., 2006).
  • Synthesis of HIV Inhibitors : Studies include the synthesis of compounds labeled with carbon-14 and carbon-13 for use as potent HIV non-nucleoside reverse transcriptase inhibitors (Latli et al., 2009).

X-Ray Crystallographic Studies

  • Pentacoordinated Organogermanium Compounds : Crystallographic structures of compounds related to the subject chemical have been determined, providing insights into their molecular geometry (Takeuchi et al., 2003).

properties

Product Name

2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid

Molecular Formula

C15H18F3N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

2-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethyl]sulfanylacetic acid

InChI

InChI=1S/C15H18F3N3O3S/c16-15(17,18)11-2-3-12(19-8-11)20-4-1-5-21(7-6-20)13(22)9-25-10-14(23)24/h2-3,8H,1,4-7,9-10H2,(H,23,24)

InChI Key

SUQZYBOGKWUFKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)CSCC(=O)O)C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid
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2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid
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2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid
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2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid
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2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid
Reactant of Route 6
2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid

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